Product packaging for Boc-Glu(OMe)-OMe(Cat. No.:CAS No. 59279-60-6)

Boc-Glu(OMe)-OMe

Cat. No.: B112819
CAS No.: 59279-60-6
M. Wt: 275.30 g/mol
InChI Key: QNSPKWUAZQIIGZ-QMMMGPOBSA-N
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Description

Contextualization within Amino Acid Derivatives

Boc-Glu(OMe)-OMe is classified as a protected amino acid derivative. medchemexpress.com Amino acids are the fundamental units of proteins, and their derivatives are molecules that have been chemically altered to possess specific properties for various applications. In the case of this compound, the parent molecule, L-glutamic acid, has undergone two key modifications: the N-terminus (amino group) is protected by a tert-butoxycarbonyl (Boc) group, and both the alpha and gamma carboxylic acid groups are esterified with methyl groups (OMe). ontosight.ai These modifications prevent unwanted side reactions during chemical synthesis, particularly in the step-wise assembly of peptide chains. smolecule.com The presence of the Boc group, which is removable under mild acidic conditions, and the methyl esters, which can also be selectively cleaved, provides chemists with precise control over the synthetic process.

Amino acid derivatives, including this compound, are not only crucial for laboratory synthesis but have also been investigated for their potential biological activities. medchemexpress.comchemsrc.com Their structural similarity to natural amino acids allows them to interact with biological systems, influencing metabolic pathways and other physiological processes. smolecule.com

Historical Overview of its Research Applications

The use of Boc-protected amino acids became a cornerstone of solid-phase peptide synthesis (SPPS), a methodology developed by Robert Bruce Merrifield, which revolutionized the field. While specific historical timelines for the first synthesis and application of this compound are not extensively documented in readily available literature, its use is intrinsically linked to the evolution of peptide chemistry.

Research involving glutamic acid derivatives has been ongoing for decades, with a focus on their synthesis and incorporation into biologically active molecules. preprints.orgacs.orgrsc.orgmdpi.comacs.org Studies have explored various synthetic routes to create glutamic acid derivatives with different protecting groups and modifications to investigate their properties and applications. preprints.orgacs.orgmdpi.com In the context of biological research, derivatives of glutamic acid have been studied for their potential to influence neurotransmitter activity and as components of enzyme inhibitors. smolecule.combiosynth.com For instance, N-Boc-L-glutamic Acid α-Methyl Ester has been noted as a glutamate (B1630785) derivative that undergoes vitamin K-dependent carboxylation in liver microsomes. alfa-industry.com Furthermore, some glutamic acid analogues have been investigated as inhibitors of enzymes like vitamin K-dependent carboxylase. The synthesis of modified peptides containing glutamic acid residues, facilitated by building blocks like this compound, has been crucial for studying protein structure and function. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C12H21NO6 invivochem.com
Molecular Weight 275.30 g/mol invivochem.com
Appearance White to off-white solid powder invivochem.comgoogle.com
Melting Point 43-47 °C
Boiling Point 370.9±32.0 °C at 760 mmHg invivochem.com
Density 1.1±0.1 g/cm³ invivochem.com
Solubility Soluble in organic solvents like methanol (B129727) and dichloromethane ontosight.aicymitquimica.com
CAS Number 59279-60-6 medchemexpress.cominvivochem.com

Interactive Data Table: Spectroscopic and Analytical Data of this compound

Data TypeDescriptionSource
¹H NMR A 400MHz NMR spectrum using deuterated chloroform (B151607) (CDCl3) as a solvent confirmed the correct structure and good quality of the product. google.com
HPLC High-Performance Liquid Chromatography analysis has been used to determine the purity of this compound, with purities of 99.5% to 99.8% being reported. google.com
Specific Rotation [α]D = -27° ± 2.5° (c=1 in methanol) google.com
InChI Key QNSPKWUAZQIIGZ-QMMMGPOBSA-N invivochem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO6 B112819 Boc-Glu(OMe)-OMe CAS No. 59279-60-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-8(10(15)18-5)6-7-9(14)17-4/h8H,6-7H2,1-5H3,(H,13,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSPKWUAZQIIGZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370416
Record name Dimethyl N-(tert-butoxycarbonyl)-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59279-60-6
Record name 1,5-Dimethyl N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59279-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl N-(tert-butoxycarbonyl)-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Boc-Glu(OMe)-OMe

The traditional synthesis of this compound is a two-step process that begins with the protection of the amino group, followed by the methylation of the carboxylic acid groups. smolecule.com

The initial step in the synthesis is the protection of the amino group of L-glutamic acid. This is crucial to prevent unwanted side reactions during subsequent synthetic steps. The most common method for this protection is the introduction of a tert-butyloxycarbonyl (Boc) group. organic-chemistry.orgwikipedia.org This is typically achieved by reacting L-glutamic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orggoogle.com The Boc group is favored due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.org

Common reagents and conditions for Boc protection are summarized in the table below.

ReagentBaseSolventTemperature
Di-tert-butyl dicarbonate (Boc₂O)Sodium hydroxideWaterAmbient
Di-tert-butyl dicarbonate (Boc₂O)TriethylamineAcetone/Water0-40°C
Di-tert-butyl dicarbonate (Boc₂O)4-Dimethylaminopyridine (DMAP)Acetonitrile (B52724)Not specified

This table summarizes common conditions for the Boc protection of amino groups.

Following the protection of the amino group, the next step is the esterification of both the α- and γ-carboxylic acid groups of the Boc-protected glutamic acid. This is typically achieved through methylation. A common method involves the use of a methylating agent such as dimethyl sulfate (B86663) or diazomethane (B1218177). smolecule.com Another approach is the use of an acidified methanol (B129727)/water mixture, which has been shown to selectively methylate glutamic acid residues. biorxiv.org The reaction with acidic methanol can be influenced by temperature, incubation time, and the type of acid used, with formic acid showing a higher extent of methylation compared to acetic acid. nih.gov

The result of this two-step process is the formation of N-(tert-Butoxycarbonyl)-L-glutamic acid dimethyl ester, or this compound.

After the synthesis, purification of the final product is essential to remove any unreacted starting materials, by-products, or other impurities. The most common techniques employed for the purification of this compound are recrystallization and column chromatography. smolecule.com Recrystallization is a technique that relies on the differences in solubility of the compound and impurities in a particular solvent system. Column chromatography, on the other hand, separates components of a mixture based on their differential adsorption to a stationary phase. The choice of purification method often depends on the scale of the reaction and the nature of the impurities. High-performance liquid chromatography (HPLC) is often used to assess the purity of the final product. google.com

Methylation of Carboxylic Acid Groups

Advanced and Optimized Synthetic Approaches

Research in organic synthesis continually seeks to develop more efficient, cost-effective, and environmentally friendly methods. This has led to the exploration of advanced and optimized approaches for the synthesis of compounds like this compound.

Growing environmental concerns have spurred the development of "green" synthetic methodologies. For peptide and amino acid derivative synthesis, this often involves the use of less toxic solvents and reagents, as well as energy-efficient reaction conditions. One such approach is the use of solvent-free or neat reaction conditions, often assisted by microwave irradiation or ball-milling. researchgate.netresearchgate.netrsc.org These methods can significantly reduce reaction times and the use of hazardous organic solvents like DMF and NMP. researchgate.net For instance, microwave-assisted peptide synthesis has been demonstrated using water as a solvent, offering a much greener alternative to traditional methods. researchgate.net Another eco-friendly approach involves the use of α-aminoacid N-Carboxyanhydrides (NCAs) as building blocks, which allow for smooth coupling reactions. pmcisochem.fr

Optimizing reaction conditions to maximize yield and purity is a constant goal in chemical synthesis. For the synthesis of this compound, a "one-pot" method has been described. google.com This approach avoids the isolation of the intermediate L-glutamic acid dimethyl ester hydrochloride, which can be an oily substance, and instead proceeds directly to the next reaction step. google.com This method has been reported to significantly reduce the use of raw materials and lower costs. google.com The use of ethyl acetate (B1210297) as a recyclable solvent further enhances the efficiency and environmental friendliness of this process. google.com Reported yields for this optimized method are often above 85%, with purities exceeding 99%. google.com

Below is a table summarizing reported yields and purities from various synthetic examples of a one-pot method. google.com

ExamplePurityYield
Example 199.5%85.1%
Example 299.5%89%
Example 398.4%69.2%
Example 499.7%89.3%
Example 599.8%89.5%

This interactive table presents data on the purity and yield of this compound from different experimental examples of an optimized one-pot synthesis. google.com

Environmentally Benign Synthetic Routes

Derivatization and Functionalization Reactions of this compound

The presence of reactive functional groups, namely the Boc-protected amine and the methyl ester, allows for a range of chemical modifications to be performed on this compound. These transformations are crucial for developing novel compounds with specific biological or chemical properties.

The methyl ester group of this compound is a key site for chemical derivatization. Standard organic transformations can be applied to this functionality to generate a variety of derivatives. For instance, the methyl ester can undergo hydrolysis under basic conditions to yield the corresponding carboxylic acid, Boc-L-glutamic acid α-carboxylate. This reaction is often a preliminary step for subsequent coupling reactions.

Alternatively, the methyl ester can be converted into amides through reaction with various amines. This amidation process allows for the introduction of a wide array of substituents, thereby enabling the synthesis of diverse libraries of glutamic acid derivatives. Another possible transformation is transesterification, where the methyl group is exchanged for a different alkyl or aryl group, leading to the formation of new esters with potentially altered properties. These modifications are instrumental in structure-activity relationship studies, where the impact of different functional groups on the biological activity of the parent molecule is investigated.

The conversion of the carboxylic acid moiety of glutamic acid derivatives into halomethyl ketones represents an important class of transformations, yielding potent enzyme inhibitors. For instance, peptidyl fluoromethyl ketones (PFMKs) are a significant class of protease inhibitors. The synthesis of such compounds can be conceptualized starting from this compound. The general strategy involves the conversion of the carboxylic acid (obtained after selective hydrolysis of the γ-methyl ester if starting from the dimethyl ester) into a diazomethyl ketone, which is then treated with a hydrogen halide to produce the corresponding halomethyl ketone.

A specific example is the synthesis of Boc-Glu(OMe)-CMK (chloromethyl ketone). This can be achieved by first activating the free carboxylic acid of Boc-Glu(OMe)-OH with isobutyl chloroformate in the presence of N-methylmorpholine. researchgate.net The resulting mixed anhydride (B1165640) is then reacted with diazomethane (generated in situ from a precursor like Diazald®) to form a diazomethyl ketone. researchgate.net Subsequent treatment with hydrochloric acid in dioxane furnishes the desired chloromethyl ketone derivative. researchgate.net This methodology provides access to reactive electrophilic compounds that can covalently modify the active sites of enzymes, such as deubiquitinases (DUBs). researchgate.net

Similarly, fluoromethyl ketones can be synthesized. For example, peptidyl mono-fluoromethyl ketones (m-PFMKs) like Ac-Pro-Leu-Val-Glu(OMe)-CH2F have been developed as inhibitors of cysteine proteases such as cathepsins. mdpi.com These compounds are often designed based on known enzyme substrates. mdpi.com

Starting MaterialReagents and ConditionsProductApplication
Boc-Glu(OMe)-OH1. N-methylmorpholine, isobutyl chloroformate, THF, 0 °C; 2. Diazald®, carbitol, ether, KOH, 0 °C; 3. 4 M HCl in 1,4-dioxane, 0 °CBoc-Glu(OMe)-CMKProbe for deubiquitinase activity researchgate.net
Ac-PLVQ (substrate)Synthetic route to m-PFMKAc-Pro-Leu-Val-Glu(OMe)-CH2FCathepsin B and L inhibitor mdpi.com

The glutamic acid scaffold of this compound can serve as a precursor for the synthesis of various cyclic analogues, such as pyroglutamic acid derivatives and other heterocyclic systems. These cyclization reactions often involve the participation of both the amino group (after deprotection) and one of the carboxylic acid functionalities.

One notable application is in the synthesis of tailed cyclic peptides. For instance, in the solid-phase synthesis of cyclic RGD peptides, a glutamic acid derivative is used to link the cyclic peptide to a linear tail. nih.gov However, side reactions such as glutarimide (B196013) formation can occur, particularly with sequences like Glu(Gly)-OAll, which can disrupt the desired cyclization. nih.gov This unwanted reaction can be mitigated by introducing sterically hindered amino acids, such as Lys(Boc) or Ser(tBu), adjacent to the glutamic acid residue. nih.gov

Another example involves the synthesis of cis-5-trifluoromethylproline from L-glutamic acid. researchgate.net The synthesis starts from this compound, which is converted through a series of steps into a cyclic trifluoromethyl imine. researchgate.net The key steps are the chemoselective trifluoromethylation and the selective reduction of this cyclic imine to yield the desired proline analogue. researchgate.net

PrecursorKey TransformationProductSignificance
Fmoc-Glu-OAll in peptide sequenceIntramolecular cyclizationGlutarimideUndesired side product in cyclic peptide synthesis nih.gov
This compoundMulti-step synthesis including trifluoromethylation and reductive cyclizationcis-5-TrifluoromethylprolineEnantiopure synthesis of a non-natural amino acid researchgate.net
Linear peptide with glutamic acid residueOn-resin or in-solution cyclizationBackbone-cyclized gomesin (B1576526) analoguesStudy of structure-activity relationships of antimicrobial peptides iiitd.edu.in

Electrochemical methods offer a powerful and sustainable alternative for the synthesis and modification of amino acids and their derivatives. These approaches can enable transformations that are challenging to achieve through conventional chemical methods.

One such application is the electrochemical decarboxylative arylation of glutamic acid to produce unnatural amino acids (UAAs). nih.govacs.org This strategy involves the radical decarboxylation of the side-chain carboxylic group, followed by coupling with an aryl halide. nih.gov This method has been successfully used to synthesize UAAs containing various heteroaromatic rings, which are valuable building blocks in medicinal chemistry and proteomics. nih.govacs.org While direct electrosynthesis on this compound is not explicitly detailed, the underlying principles are applicable to protected glutamic acid derivatives.

Furthermore, the electrochemical synthesis of amino acids from biomass-derivable α-keto acids has been demonstrated. rsc.orgnih.gov For example, L-glutamic acid can be synthesized from α-ketoglutaric acid through reductive amination using hydroxylamine (B1172632) as the nitrogen source and a TiO2 catalyst. rsc.orgnih.gov This process highlights the potential of electrosynthesis for the sustainable production of amino acids. Although this example starts from an α-keto acid, it showcases the utility of electrochemistry in the broader context of amino acid synthesis.

Starting MaterialElectrochemical MethodProductKey Feature
Glutamic acidSide-chain decarboxylative arylationUnnatural amino acids with heteroaromatic side chainsAccess to novel chemical space for UAAs nih.govacs.org
α-Ketoglutaric acid and NH2OHReductive amination on TiO2/Ti mesh electrodeL-glutamic acidHigh Faradaic efficiency (97%) rsc.org
α-Ketoglutaric acid and NH2OHReductive amination on nanoporous gold catalystL-glutamic acidLow overpotential for the reaction nih.gov

Role in Peptide Synthesis and Bioconjugation

Utility of the Boc-Protecting Group in Peptide Chain Assembly

The Boc protecting group is instrumental in the controlled assembly of peptide chains, ensuring the formation of the desired peptide sequence. numberanalytics.compeptide.com Its utility stems from its ability to be selectively removed under specific conditions, a property that is fundamental to the stepwise nature of peptide synthesis. masterorganicchemistry.com

Amino acids possess at least two reactive functional groups: an amino group and a carboxyl group. Many also have reactive side chains. altabioscience.com During peptide bond formation, the amino group of one amino acid attacks the activated carboxyl group of another. Without protection of the α-amino group of the incoming amino acid, it could react with itself or other activated amino acids, leading to a mixture of undesired products and polymerization. altabioscience.com The Boc group effectively "caps" the α-amino group, preventing it from participating in any reactions until it is intentionally removed for the next coupling step. americanpeptidesociety.orgnumberanalytics.com This protection is crucial for achieving high yields and purity of the target peptide. altabioscience.com

Peptide synthesis is a cyclic process involving repeated steps of deprotection and coupling. thermofisher.comwikipedia.org The Boc group's role is central to the controlled, stepwise elongation of the peptide chain. numberanalytics.comsmolecule.com By protecting the α-amino group of the amino acid to be added, chemists can ensure that it will only form a peptide bond at the N-terminus of the growing peptide chain. thermofisher.com After the coupling reaction is complete, the Boc group is removed, revealing a new N-terminal amino group ready for the next coupling cycle. This precise control allows for the synthesis of peptides with a specific, predetermined sequence. smolecule.compeptide.com

A key advantage of the Boc protecting group is its lability under mild acidic conditions. numberanalytics.com It is typically removed using acids like trifluoroacetic acid (TFA). wikipedia.orgfishersci.co.uk This deprotection step is a simple carbamate (B1207046) hydrolysis that proceeds quickly at room temperature. fishersci.co.uk The use of mild acids is advantageous as it generally does not affect other, more robust protecting groups that may be present on the side chains of the amino acids, a concept known as orthogonality. peptide.comiris-biotech.de However, the generation of a tert-butyl cation during deprotection can lead to side reactions, which can be mitigated by the use of scavengers. peptide.comacsgcipr.org Researchers have also explored even milder deprotection conditions, such as using aqueous phosphoric acid, to further minimize side reactions and preserve the integrity of sensitive amino acids. thieme-connect.commdpi.com

Protecting GroupDeprotection ConditionKey Features
Boc (tert-butyloxycarbonyl) Mild acid (e.g., TFA) wikipedia.orgfishersci.co.ukWidely used, good for preventing side reactions. numberanalytics.com
Fmoc (9-fluorenylmethoxycarbonyl) Mild base (e.g., piperidine) thermofisher.comamericanpeptidesociety.orgOffers orthogonal protection scheme with acid-labile side-chain protecting groups. peptide.com
Cbz (Carboxybenzyl) Catalytic hydrogenation masterorganicchemistry.comAnother common carbamate protecting group. masterorganicchemistry.com

Controlled Formation of Specific Peptide Sequences

Applications in Solution-Phase Peptide Synthesis

In solution-phase peptide synthesis, all reactants are dissolved in a suitable organic solvent. While this method can be more labor-intensive than solid-phase synthesis due to the need for purification after each step, it remains a valuable technique, particularly for the synthesis of short peptides and peptide fragments. lifetein.comias.ac.in Boc-Glu(OMe)-OMe is utilized in this approach where the protected amino acid is coupled to the growing peptide chain in solution. The resulting protected peptide is then isolated and purified before the Boc group is removed to allow for the next coupling reaction. The synthesis of the peptide antibiotic alamethicin (B1591596) I is a notable example of the successful application of solution-phase methods using Boc-protected amino acids. ias.ac.in

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized peptide synthesis by attaching the growing peptide chain to an insoluble resin support. wikipedia.org This allows for the easy removal of excess reagents and byproducts by simple filtration and washing, greatly simplifying the purification process. wikipedia.orgiris-biotech.de this compound is readily incorporated into SPPS protocols. The C-terminal amino acid is first anchored to the resin, and then the peptide chain is assembled in a stepwise manner by the sequential addition of Boc-protected amino acids. peptide.comnih.gov

While SPPS is highly efficient, side reactions can still occur. chempep.com In the context of glutamic acid residues, one potential side reaction during deprotection is the formation of a pyroglutamyl residue at the N-terminus. peptide.com Another concern is the transesterification of the side-chain ester. For instance, studies have shown that Boc-Glu(OBzl) can undergo transesterification in the presence of certain catalysts, leading to the formation of a methyl ester derivative. nih.gov The use of appropriately protected derivatives like this compound and carefully chosen reaction conditions are crucial to minimize such side reactions. nih.govpeptide.com

Incorporation into Complex Peptide Structures

The protected amino acid derivative, this compound, serves as a crucial building block in the assembly of complex peptide structures. smolecule.com Its unique configuration, with the amine group shielded by a tert-butyloxycarbonyl (Boc) group and both carboxylic acid groups esterified as methyl esters, allows for its controlled and sequential integration into growing peptide chains. This protection strategy is fundamental in preventing undesirable side reactions and ensuring the formation of specific, predetermined peptide sequences. smolecule.com

In the synthesis of intricate peptides, such as those with multiple side chains or cyclic architectures, the selective deprotection of the Boc group is a key step. This allows for the formation of a peptide bond at the α-amino group while the γ-carboxyl group remains protected as a methyl ester. This differential protection is vital for creating branched peptides or for introducing modifications at specific sites within the peptide backbone.

An example of its application is in the divergent synthesis of amino acid dendrimers. In the creation of higher-generation dendrimers with increased branching, a glutamic acid derivative like Boc-Glu(OMe)-OH is utilized. uab.cat The ester group in this building block contributes to better water solubility of the resulting dendrimer, a critical property for many biological applications. uab.cat The synthesis involves amide bond formation under specific conditions, where the carboxylic acid-containing compound, such as Boc-Glu(OMe)-OH, is activated and then reacted with an amine-terminated dendrimer. uab.cat

Furthermore, derivatives of Boc-Glu(OMe)-OH are instrumental in synthesizing peptidyl fluoromethyl ketones (PFMKs), which are potent enzyme inhibitors. For instance, Boc-Glu(OMe)-FMK is a key intermediate in the synthesis of these inhibitors. mdpi.com The process involves the activation of the carboxylic acid of Boc-Glu(OMe)-OH and subsequent reaction to form the fluoromethylketone moiety. mdpi.com This highlights the compound's role in creating structurally complex and functionally active molecules.

The stability and ease of manipulation of this compound and its derivatives make them valuable tools in creating complex peptides with desired functionalities for research and therapeutic purposes. smolecule.com

Development of Peptide-Based Therapeutics and Probes

The unique structural features of this compound make it a valuable precursor in the development of a wide array of peptide-based therapeutics and molecular probes. Its ability to be selectively deprotected and modified allows for the systematic construction and functionalization of peptides.

This compound and its analogs are instrumental in the creation of peptide libraries, which are large collections of diverse peptides used to screen for new drug candidates. The generation of these libraries often employs a strategy of combinatorial synthesis, where different amino acid building blocks are systematically combined to produce millions of unique peptide sequences.

The use of protected amino acids like this compound is central to this process. For example, a related compound, Boc-Glu-Glu-Leu-OMe, is utilized in the synthesis of peptide libraries aimed at identifying novel therapeutic agents. chemimpex.com The protective Boc group ensures that the amino group of the glutamic acid residue does not react out of turn, allowing for the controlled, stepwise assembly of the peptide chain. This control is essential for generating a defined library of peptides.

Research has shown that large, chemically diverse libraries of novel molecules can be generated using peptoids, which are oligomers of N-substituted glycines. researchgate.net While not a direct application of this compound, this highlights the importance of modular building blocks in creating extensive libraries for drug discovery. The principles of using protected monomers to control oligomerization are the same. researchgate.net The ability to generate and screen vast libraries significantly increases the probability of discovering peptides with high affinity and selectivity for a specific biological target. nih.gov

The following table provides examples of peptide sequences and their binding affinities discovered through library screening, illustrating the power of this approach.

Peptide SequenceTargetBinding Affinity (KD)
14-3-3.114-3-3γ3 nM
14-3-3.614-3-3γ19 nM
14-3-3.1214-3-3γNot Specified
Data sourced from a study on the discovery of high-affinity peptide binders. nih.gov

This compound is a key starting material for the synthesis of peptides designed for targeted therapies. These therapies aim to deliver a cytotoxic agent or other therapeutic payload specifically to diseased cells, such as cancer cells, thereby minimizing damage to healthy tissues.

One strategy involves creating peptide-drug conjugates. For instance, a dual-drug conjugate has been developed for prostate cancer therapy that incorporates a peptide sequence recognized by prostate-specific antigen (PSA). nih.gov While this specific study used a different peptide sequence, the synthesis of such targeted peptides often relies on building blocks like Boc-protected amino acids to construct the targeting moiety. The peptide acts as a homing device, directing the attached drug to the tumor site.

Another approach in targeted therapy is the development of fibroblast activation protein (FAP) inhibitors. FAP is overexpressed in many cancers, making it an attractive target. Homodimers of FAP inhibitors have been shown to enhance tumor uptake and retention. nih.gov The synthesis of these dimers can involve glutamic acid derivatives. For example, a DOTAGA-Glu(FAPi)₂ compound was synthesized using N-tert-Butoxycarbonyl-L-glutamic acid (Boc-Glu-OH), a close relative of this compound. nih.gov This dimer, when radiolabeled, demonstrated significant tumor uptake in preclinical imaging studies, highlighting its potential for both diagnosis and therapy (theranostics). nih.gov

The table below summarizes the tumor uptake of a targeted peptide-based imaging agent.

TissueMean Uptake (%ID/g) at 45 min post-injection
Tumor4.7 ± 0.5
Blood3.5 ± 0.2
Muscle1.2 ± 0.1
Kidneys2.2 ± 0.2
Liver2.7 ± 0.1
Data from a preclinical PET imaging study of [⁶⁸Ga]Ga-DOTAGA-Glu(FAPi)₂. nih.gov

This compound and similar derivatives are employed in protein engineering and modification to introduce novel functionalities or to study protein structure and function. smolecule.com The reactive groups of this compound can be chemically manipulated to attach various moieties, leading to the development of new molecules with potential therapeutic or diagnostic applications. smolecule.com

The stability and ease of handling of this compound make it a suitable tool for researchers investigating the effects of specific modifications on the biological activity of proteins. smolecule.com By incorporating this modified amino acid into a protein's sequence, scientists can probe the role of that particular residue in protein folding, stability, and interaction with other molecules.

For example, the synthesis of ester insulin (B600854) has been achieved through fully convergent chemical synthesis, a process that relies on protected amino acid derivatives. medchemexpress.com While the specific derivative used was Boc-Glu-Ofm, this demonstrates the principle of using such building blocks to create modified proteins with unique properties. medchemexpress.com

Derivatives of glutamic acid are of significant interest in neuropharmacology due to the natural role of glutamate (B1630785) as a major excitatory neurotransmitter in the central nervous system. This compound serves as a building block for creating compounds that target neurological pathways. smolecule.com

Peptidyl fluoromethyl ketones (PFMKs) are a class of enzyme inhibitors, and some have been designed to target enzymes involved in neurological processes. For instance, Z-Ile-Glu(OMe)-Thr-Asp(OMe)-CH₂F (Z-IETD-fmk) and Z-Leu-Glu(OMe)-His-Asp(OMe)-CH₂F (Z-LEHD-fmk) are tetrapeptidyl m-FMKs that have shown efficacy in a rat model of myocardial ischemia-reperfusion injury, a condition with neurological implications. mdpi.com Another example is Boc-Asp(OMe)-FMK, a pan-caspase inhibitor that has demonstrated neuroprotective effects in a rat model of neonatal hypoxia-ischemia. mdpi.com

Furthermore, inhibitors of the deubiquitinating enzyme UCHL1, which is implicated in neurodegenerative diseases and cancer, have been developed using glutamic acid derivatives. mdpi.comresearchgate.net The synthesis of these inhibitors can involve the use of Boc-Glu(OMe)-CMK, a chloromethylketone derivative. mdpi.comresearchgate.net The optimization of these inhibitors through structure-activity relationship (SAR) studies has revealed the importance of the amino acid residues at different positions for inhibitory activity. mdpi.com

The following table shows the effect of different amino acid substitutions on the inhibitory activity of a UCHL1 inhibitor.

PositionAmino Acid SubstitutionIC₅₀ (µM)
R₂Valine (parent)~76
R₂Alanine76
R₂Leucine23
R₂Phenylalanine13
Data from a study on the optimization of UCHL1 inhibitors. mdpi.com

Biochemical and Biological Research Applications

Enzyme Inhibition Studies

Boc-Glu(OMe)-OMe and its analogs have been instrumental in the investigation of several classes of enzymes, providing insights into their mechanisms of action and identifying potential pathways for therapeutic intervention.

This compound serves as a substrate in studies of vitamin K-dependent carboxylation. nih.gov Research has utilized this compound to investigate the inhibitory activity of various glutamic acid analogues. For instance, a study on cyclopentane (B165970) and cyclohexane-derived analogues of glutamic acid demonstrated that these compounds act as weak competitive inhibitors of the vitamin K-dependent carboxylation of Boc-Glu-OMe in rat liver microsomes. nih.govresearchgate.netresearchgate.net The inhibition constants (Ki) for these analogues were found to be in the range of approximately 20-65 mM. nih.govresearchgate.net

Interestingly, the stereochemistry of these cyclic analogues influenced their inhibitory potency. The trans isomers of the cyclic compounds were more active than the cis isomers, with a cyclopentane derivative, Boc-trans-C5-OMe, being the most potent inhibitor in the series. nih.govresearchgate.net Such studies using Boc-Glu-OMe as a substrate help to elucidate the conformational requirements of substrates at the active site of the carboxylase. nih.gov Another study synthesized a peptide, Boc-4-methylene Glu-Glu-Val, which was shown to be a potent inhibitor of vitamin K-dependent carboxylation. nih.gov This inhibition was found to be competitive with respect to the peptide substrate. nih.gov

Table 1: Inhibitory Activity of Glutamic Acid Analogues on Vitamin K-Dependent Carboxylation of Boc-Glu-OMe

Inhibitor Inhibition Type Ki (approx.) Source
Cyclopentane/Cyclohexane-derived analogues Competitive 20-65 mM nih.govresearchgate.net
Boc-4-methylene Glu-Glu-Val Competitive Not specified nih.gov

Boc-Glu-OMe has been identified as a potent inhibitor of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates. biosynth.comcymitquimica.com This inhibitory action is a key area of research for the management of conditions like post-prandial hyperglycemia. nih.gov While the direct inhibitory data for this compound is noted, broader studies on related compounds provide context. For instance, research on flavonoids has shown that small structural variations can significantly impact their α-glucosidase inhibitory activity. nih.gov Similarly, the synthesis of 1,4-substituted 1,2,3-triazole-α-D-glucosides, some of which include a Boc protecting group, has yielded potent inhibitors of human lysosomal α-glucosidase. acs.org For example, a compound synthesized from N-Boc-propargylamine showed significant inhibitory potential. acs.org

The ubiquitin-proteasome system is crucial for protein degradation, and deubiquitinating enzymes (DUBs) play a key role in this process. nih.gov The UCH (ubiquitin C-terminal hydrolase) family of DUBs, which includes UCHL1 and UCHL5, are targets of interest in various diseases. google.compurdue.edu Research into inhibitors of these enzymes has explored various chemical structures. While direct inhibition by this compound is not specified, the synthesis of related compounds provides insight. For example, the synthesis of Boc-Glu(OMe)-CMK has been documented as part of research into UCHL1 inhibitors. researchgate.net Studies have shown that certain dienone compounds can inhibit a range of DUBs, including UCHL1 and UCHL5. acs.org

Caspases are a family of proteases that are central to the process of apoptosis, or programmed cell death. aatbio.comontosight.ai Inhibitors of these enzymes are valuable research tools. A well-studied broad-spectrum caspase inhibitor is Boc-Asp(OMe)-FMK (also known as Boc-D-FMK). ontosight.aimedchemexpress.comscbt.com This cell-permeable compound irreversibly binds to activated caspases, thereby blocking apoptosis. aatbio.com It has been used in numerous studies to investigate the role of caspases in various biological processes and disease models. ontosight.aisigmaaldrich.com For example, it has been shown to prevent both Fas-induced and spontaneous apoptosis in polymorphonuclear leukocytes. medchemexpress.com The "FMK" (fluoromethylketone) moiety is a key feature of this class of inhibitors. ontosight.ai

Table 2: Research Applications of the Caspase Inhibitor Boc-Asp(OMe)-FMK

Application Cell Type/System Finding Source
Apoptosis Inhibition Polymorphonuclear leukocytes Prevents Fas-induced and spontaneous apoptosis medchemexpress.com
LDH Leakage Study Chorion cells Used to study effects on lactate (B86563) dehydrogenase leakage sigmaaldrich.com
Cell Death in Parasites Parasites Used as a protease inhibitor to study cell death sigmaaldrich.com
Cell Transplantation Human embryonic stem cells Component of transplantation medium sigmaaldrich.com

Inhibition of Deubiquitinating Enzymes (DUBs) like UCHL1 and UCHL5

Studies in Metabolic Pathways and Cellular Functions

Amino acid derivatives play a significant role in various metabolic processes, including energy production. medchemexpress.com As a derivative of glutamic acid, this compound is studied in the context of metabolic pathways. cymitquimica.comsmolecule.com Glutamic acid itself is involved in osmoregulation, cell volume control, and can be converted to α-ketoglutarate, which enters the Krebs cycle for energy production. asm.org Amino acid derivatives are commercially utilized as ergogenic supplements to influence anabolic hormone secretion and provide fuel during exercise. medchemexpress.comchemsrc.com The study of compounds like this compound contributes to the understanding of how modified amino acids can influence these energy-related pathways. smolecule.com

Influence on Neurotransmitter Activity

Derivatives of glutamic acid, such as this compound, are frequently employed in neuropharmacological research due to their structural similarity to glutamate (B1630785), a primary excitatory neurotransmitter in the central nervous system. smolecule.comsmolecule.com Research investigates these derivatives as potential modulators of neurotransmitter systems. smolecule.com The structural characteristics of compounds like this compound make them suitable candidates for designing therapeutic agents that target glutamate receptors and other neurological pathways. smolecule.com As a nonessential amino acid, L-Glutamic acid itself acts as a neurotransmitter for cone photoreceptors in the human brain. chemicalbook.com The protected nature of this compound allows it to serve as a building block or a research probe in studies aimed at understanding glutamate signaling and its physiological roles. smolecule.com

Insights into Cellular Functions and Disease Mechanisms

This compound and related compounds serve as valuable tools for investigating cellular functions and the molecular basis of diseases. netascientific.com For instance, analogues of glutamic acid have been identified as weak competitive inhibitors of the vitamin K-dependent carboxylation process in rat liver microsomes, a key cellular function.

The specific functionalities of the molecule are critical for its biological interactions. In studies on the antibacterial properties of certain peptides, Boc-protected derivatives, including by extension models like this compound, were found to be inactive. plos.org This finding underscores the importance of the free amine group for interactions with the cell membrane, providing insight into the mechanisms of membrane perturbation. plos.org

Furthermore, the glutamic acid methyl ester moiety has proven crucial in the design of enzyme inhibitors. In the development of covalent inhibitors for Ubiquitin C-Terminal Hydrolase L1 (UCHL1), an enzyme implicated in neurodegenerative diseases and cancer, the Glu(OMe) group was found to be essential. mdpi.com It plays a critical role in positioning the inhibitor's electrophile in the correct orientation to enable a covalent reaction with the enzyme's active site cysteine residue. mdpi.com These applications highlight how this compound is used to dissect specific molecular interactions that are fundamental to cellular processes and disease pathogenesis.

Conformational Analysis and Structure-Activity Relationships (SAR)

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For this compound and its analogues, extensive conformational analysis has been performed using a combination of spectroscopic and computational methods to establish clear structure-activity relationships (SAR).

NMR Spectroscopy Studies (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure and conformation of molecules in solution. Conformational analyses of glutamic acid analogues have been conducted using both ¹H and ¹³C NMR spectroscopy to understand their structure in aqueous environments. researchgate.netresearchgate.net Certificates of analysis for commercially available this compound confirm that its ¹H NMR spectrum is consistent with its known chemical structure. medchemexpress.com

Detailed NMR studies on oligodepsipeptides containing Glu(OMe) residues provide specific data on chemical shifts. In these studies, a guest-host approach was used to assign the amide NH and α-CH resonances to individual residues in the chain, demonstrating how the local chemical environment, including the presence of adjacent ester bonds, influences the NMR spectrum. ias.ac.in

Below is a table of representative ¹H NMR amide resonance assignments for oligodepsipeptides containing Glu(OMe) residues in a CDCl₃ solvent, illustrating the type of data obtained from such studies. ias.ac.in

CompoundResidueAmide NH Chemical Shift (ppm)
Boc-Glu(OMe)-Lac-[Glu(OMe)]-OMeGlu-NH7.24
Boc-Glu(OMe)-Lac-[Glu(OMe)]₂-OMeGlu-NH7.90
Boc-[Glu(OMe)]₃-OMeGlu₂-NH7.14
Boc-[Glu(OMe)]₅-OMeGlu₂-NH8.04
Boc-[Glu(OMe)]₅-OMeGlu₃-NH7.66

This table is generated based on data for related oligodepsipeptides containing the this compound structural motif as reported in the literature. ias.ac.in

Molecular Dynamics (MD) Simulations

To complement experimental data from NMR, molecular dynamics (MD) simulations are employed to explore the conformational landscape of this compound and its analogues. researchgate.netresearchgate.net MD simulations provide a powerful computational method to understand the properties and solution behaviors of peptides and their derivatives by explicitly incorporating water molecules. nih.gov These simulations are used to analyze and classify conformations based on dihedral angles (χ1 and χ2) and the spatial distribution of functional groups. researchgate.netresearchgate.net This computational approach has been applied to various systems containing the Boc-Glu-OMe moiety, including water-soluble radical dendrimers intended for use as MRI contrast agents. bohrium.com Techniques like Replica Exchange Molecular Dynamics (REMD) are particularly useful for effectively sampling the free-energy landscape of flexible and cyclic molecules, providing deeper insight into their stable conformations in solution. nih.gov

Correlation of Conformation with Biological Activity

A key goal of conformational analysis is to correlate specific structural features with observed biological activity. Studies on cyclic analogues of glutamic acid have successfully linked conformation to inhibitory potency against vitamin K-dependent carboxylase. researchgate.netresearchgate.net It was found that cyclic trans isomers were more active as inhibitors than the corresponding cis isomers, suggesting a specific spatial arrangement of the glutamyl side chain is recognized by the enzyme's active site. researchgate.net

The presence or absence of certain chemical groups, which dictates conformational possibilities and intermolecular interactions, is also directly tied to function. For example, the lack of antibacterial and membrane-perturbing activity in Boc-protected peptides is attributed to the absence of a free amine and its associated positive charge, which is crucial for interacting with negatively charged bacterial membranes. plos.org Similarly, the precise orientation of the Glu(OMe) side chain in a series of UCHL1 inhibitors was found to be critical for their covalent modification of the enzyme, demonstrating a clear link between the compound's conformation and its inhibitory mechanism. mdpi.com

Impact of Substitutions on Biological Activity

Modifying the structure of a lead compound and observing the resulting changes in biological activity is a cornerstone of medicinal chemistry and SAR studies. Research involving analogues of this compound provides clear examples of this principle.

A significant finding comes from the study of synthetic peptaibols, where the substitution of a methyl-protected glutamic acid (Glu(OMe)) residue with a glutamine (Gln) residue improved antibacterial activity. plos.org This suggests that the side-chain amide of glutamine plays a positive role in the peptide's interaction with the cell membrane compared to the methyl ester of the glutamic acid derivative. plos.org This same research also demonstrated a dramatic loss of activity upon N-terminal Boc protection, highlighting that substitution at the amine terminus has a profound negative impact on the molecule's ability to perturb cell membranes. plos.org

In a different context, the stereochemistry of substituents on cyclic glutamic acid analogues was shown to be a determining factor in their biological function. These compounds were designed as probes for vitamin K-dependent carboxylase, and it was found that the trans isomers consistently displayed more potent inhibitory activity than the cis isomers, regardless of ring size (cyclopentane or cyclohexane). researchgate.net This indicates that the relative spatial arrangement of the carboxyl groups is a critical factor for recognition by the enzyme's active site. researchgate.net

Research into Bioavailability Enhancement and Prodrug Development

The chemical scaffold of this compound, a protected derivative of L-glutamic acid, serves as a valuable starting point in the design and synthesis of prodrugs. tsaminoacid.com A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. nih.gov This strategy is often employed to overcome challenges such as poor oral absorption, low solubility, and rapid metabolism, which can limit the therapeutic efficacy of an active pharmaceutical ingredient (API). nih.govchemsrc.com The use of protected amino acids is central to the development of peptide-based drugs and prodrugs, with high-purity intermediates like this compound being critical for precision in drug formulation. chemimpex.comexactitudeconsultancy.com

Research has demonstrated that modifying APIs by linking them to amino acids or small peptides can significantly enhance their bioavailability. The ester and Boc-protecting groups on this compound make it an ideal intermediate for incorporation into larger, more complex molecules designed as prodrugs. cymitquimica.com The tert-butoxycarbonyl (Boc) group protects the amino functional group during synthesis, preventing unwanted side reactions, while the methyl esters can enhance solubility in organic solvents and provide reactive sites for further modification. cymitquimica.com

While direct studies on this compound as a complete prodrug are limited, its role as a precursor is well-established in synthetic strategies aimed at improving drug delivery. For instance, research into related compounds shows that Boc-protected glutamic acid derivatives are crucial in crafting peptide-based drugs with therapeutic potential. Derivatives such as Boc-Glu-Glu-Leu-OMe are noted for their ability to improve the bioavailability of APIs in the development of peptide-based drugs. chemimpex.com Similarly, other protected forms like Boc-L-glutamic acid γ-tert-butyl ester are instrumental in designing prodrugs to improve therapeutic outcomes by enhancing API bioavailability. chemimpex.com

One documented approach involves the synthesis of isomeric peptides by linking L-selenomethionine with L-glutamic acid, which results in derivatives with enhanced water solubility and bioavailability. google.com This highlights the principle of using glutamic acid as a scaffold to improve the physicochemical properties of other molecules. The underlying strategy is that such peptide prodrugs can be designed to be stable in the gastrointestinal tract and may utilize peptide transport systems to cross cellular membranes before releasing the active drug. chemsrc.comgoogle.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C12H21NO6 invivochem.com
Molecular Weight 275.30 g/mol invivochem.com
Appearance Colorless to pale yellow liquid or white to off-white solid powder invivochem.com
Melting Point 43-47 °C sctsgroup.com
Boiling Point 370.9 ± 32.0 °C sctsgroup.com
Purity for Pharmaceutical Applications ≥ 98% exactitudeconsultancy.com
Hydrogen Bond Donor Count 1 invivochem.com
Hydrogen Bond Acceptor Count 6 invivochem.com

Beyond improving oral bioavailability, derivatives synthesized from this compound and related compounds are investigated for their ability to enhance cellular uptake and ensure stability in biological environments. The structural features of this compound allow it to be used as a building block in the creation of sophisticated drug delivery systems.

A notable area of research is the development of drug-peptide conjugates. In one study, a derivative, N-Boc-Glu(Bn)-OMe, was used in the synthesis of a dipeptide that was subsequently incorporated into a platinum-based anticancer drug delivery system using magnetic nanoparticles. rsc.org The stability of these nanoparticle conjugates was tested at different pH levels to simulate biological environments. The results showed that the drug release was significantly lower at physiological pH (7.4) compared to acidic environments mimicking lysosomes (pH 4.0-4.5), suggesting good stability of the drug conjugate before it reaches the target cancer cells. rsc.org

Table 2: Platinum Release from Nanoconjugates at Different pH Conditions over Time

NanoconjugatepH% Platinum Released (24h)% Platinum Released (48h)
MNP-Glu-Pt-EDA3.0~40%~80%
MNP-Mal-Pt-EDA3.0~40%~85%
MNP-Glu-Pt-EDA4.0-4.5~20%50-70% (average)
MNP-Mal-Pt-EDA4.0-4.5~20%50-70% (average)
MNP-Glu-Pt-EDA7.0~10%~20%
MNP-Mal-Pt-EDA7.0~10%~20%
Data adapted from a study on platinum complex delivery systems. rsc.org

Another strategy involves the use of cell-penetrating peptides (CPPs) to facilitate the intracellular delivery of therapeutic molecules like oligonucleotides. Research in this area has utilized Boc-protected amino acids, such as Boc-L-Cys(Npys)-OH, to synthesize CPPs like Tat (48-58) and Penetratin. oup.com These peptides are then conjugated to oligonucleotides. The resulting conjugates demonstrated successful uptake into the cytosolic compartments of HeLa cells, whereas the oligonucleotide alone would not be able to cross the cell membrane efficiently. oup.com While these conjugates did not enter the nucleus when delivered freely, this research underscores the principle of using peptide derivatives, for which Boc-protected amino acids are essential starting materials, to enhance cellular uptake. oup.com

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in Boc-Glu(OMe)-OMe.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to provide a comprehensive picture of the molecule's atomic framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a deuterated solvent like chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the different types of protons in the molecule. google.com A certificate of analysis for this compound will typically confirm that the ¹H NMR spectrum is consistent with its structure. medchemexpress.com The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the expected number and types of carbon environments.

A representative, though not exhaustive, table of expected NMR data is provided below. Actual values can vary slightly depending on the solvent and experimental conditions.

¹H NMR (Proton) Chemical Shift (ppm) Multiplicity Integration Assignment
H on Boc group~1.43singlet9H(CH₃)₃C-
β-CH₂~1.90-2.20multiplet2H-CH₂-CH(NHBoc)-
γ-CH₂~2.30-2.50multiplet2H-CH₂-COOMe
α-CH~4.30-4.40multiplet1H-CH(NHBoc)-
α-COOCH₃~3.65singlet3H-COOCH₃
γ-COOCH₃~3.75singlet3H-COOCH₃
¹³C NMR (Carbon) Chemical Shift (ppm) Assignment
Boc C(CH₃)₃~28.3(CH₃)₃C-
β-CH₂~29.7-CH₂-CH(NHBoc)-
γ-CH₂~30.2-CH₂-COOMe
α-CH~52.1-CH(NHBoc)-
α-COOCH₃~52.4-COOCH₃
γ-COOCH₃~51.6-COOCH₃
Boc C(CH₃)₃~79.5(CH₃)₃C-
Boc C=O~155.5-C=O (urethane)
α-C=O~172.8-C=O (ester)
γ-C=O~173.5-C=O (ester)

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound. The IR spectrum displays absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrations of different chemical bonds. For this compound, key absorption bands include the stretching vibrations of the ester carbonyl (C=O) groups, which typically appear around 1740 cm⁻¹, and the vibrations associated with the tert-butoxycarbonyl (Boc) protecting group. A typical analysis will confirm that the IR spectrum corresponds to a reference spectrum. carlroth.comcarlroth.com

Functional Group Characteristic Absorption (cm⁻¹)
N-H (urethane)~3350-3450
C-H (alkane)~2850-3000
C=O (ester)~1730-1750
C=O (urethane)~1680-1720
C-O (ester, urethane)~1000-1300

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique used to determine the molecular weight of this compound and to study its fragmentation patterns. This soft ionization technique allows for the analysis of intact molecules, providing a molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) that confirms the compound's molecular formula (C₁₂H₂₁NO₆) and molecular weight (275.30 g/mol ). medchemexpress.comavantorsciences.com ESI-MS is also frequently used to monitor the progress of reactions involving this compound. researchgate.net

Infrared (IR) Spectroscopy

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the purity of this compound. google.com Purity levels are often reported as ≥97.0% or higher, as determined by HPLC analysis. medchemexpress.com A reversed-phase column (such as C18) is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net The retention time of the compound under specific HPLC conditions is a characteristic property that can be used for its identification.

Parameter Typical Value/Condition
Purity≥97.0% medchemexpress.com
ColumnReversed-phase (e.g., C18) researchgate.net
Mobile PhaseWater/Acetonitrile or Water/Methanol gradient researchgate.net
DetectionUV at specific wavelengths (e.g., 210, 230, 254 nm) researchgate.net

Other Analytical Techniques for Research Purity and Characterization

In addition to the primary spectroscopic and chromatographic methods, other analytical techniques can be employed to further characterize this compound. Thin-layer chromatography (TLC) is often used for rapid monitoring of reaction progress during its synthesis. Furthermore, for crystalline solid forms of the compound, melting point analysis can be used as an indicator of purity, with a sharp melting point range suggesting a high degree of purity.

Future Directions and Emerging Research Areas

Exploration of Novel Therapeutic Targets

The primary role of Boc-Glu(OMe)-OMe in drug discovery is as a crucial intermediate for the synthesis of peptides and peptidomimetics with therapeutic potential. Its structure allows for the precise incorporation of glutamic acid residues into complex molecules designed to interact with specific biological targets.

Current research trends indicate a focus on several key therapeutic areas:

Oncology: Glutamic acid and its derivatives are known to have significant roles in cancer cell metabolism. nih.gov Researchers are exploring how molecules synthesized from precursors like this compound can be used to develop anticancer agents. nih.govamerigoscientific.com For example, it is a key building block in the synthesis of covalent inhibitors for targets like Ubiquitin C-Terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in various cancers. mdpi.comresearchgate.net

Neuropharmacology and Immunology: Glutamic acid derivatives are vital for neurotransmitter function and immune response modulation. chemimpex.com Consequently, this compound is used to create compounds for investigating and potentially treating neurological and immunological disorders. chemimpex.comchemimpex.com

Enzyme Inhibition: The compound is used to build specific peptide sequences that act as enzyme inhibitors. Research has been conducted on its use in synthesizing analogues to inhibit enzymes such as butyrylcholinesterase (BChE) and in developing high-affinity ligands for targets like the polo-like kinase 1 (Plk1) polo-box domain (PBD), which is a key regulator of cell division and a target in cancer therapy. nih.govnih.gov

Drug Delivery: There is an ongoing exploration of glutamic acid-based systems for the targeted delivery of anticancer drugs. nih.gov Peptides and polymers synthesized using this compound can be designed to improve the bioavailability and efficacy of therapeutic agents. chemimpex.com

A summary of research findings in the exploration of therapeutic targets is presented below.

Research AreaTarget/ApplicationRole of this compoundResearch FindingCitation
Oncology Ubiquitin C-Terminal Hydrolase L1 (UCHL1)Precursor for fluoromethylketone (FMK) and chloromethylketone (CMK) intermediates.Used to synthesize key building blocks (Boc-Glu(OMe)-FMK and Boc-Glu(OMe)-CMK) for creating covalent inhibitors of UCHL1, an enzyme linked to cancer. mdpi.comresearchgate.net
Oncology Polo-like kinase 1 (Plk1)Component in the synthesis of macrocyclic peptide ligands.An orthogonally protected glutamic acid analog, derived from related precursors, was used to create high-affinity macrocyclic peptide inhibitors for the Plk1 PBD. nih.gov
Immunology/Oncology Fibroblast Activation Protein (FAP) InhibitorsUsed in the synthesis of homodimers of FAP inhibitors for radiotheranostics.The deprotection of a Boc-Glu derivative was a key step in synthesizing a new generation of FAP inhibitor homodimers, aiming to improve tumor retention time for radioligand therapy. nih.gov
General Drug Discovery Peptide-based drugsBuilding block in peptide synthesis.Serves as a protected amino acid derivative to construct complex peptides with desired biological activities for therapeutic use. chemimpex.com

Development of Advanced Synthetic Methodologies

While this compound is a staple in traditional peptide synthesis, research continues to refine and innovate the methodologies involving this compound. The goal is to improve efficiency, yield, purity, and to enable the creation of more complex and novel molecular architectures.

Key areas of development include:

Solid-Phase Peptide Synthesis (SPPS): this compound is frequently used in SPPS. Research focuses on mitigating side reactions, such as the transesterification of related glutamic acid derivatives under certain catalytic conditions, to improve the yield and purity of the final peptide. nih.gov

Novel Reaction Pathways: N-Boc protected amino acids are being investigated as catalysts in reactions like the Morita-Baylis Hillman (MBH) reaction, expanding their utility beyond simple building blocks. btu.edu.tr

Greener Chemistry: Efforts are being made to develop more environmentally friendly synthetic protocols. This includes using water as a solvent and employing microwave-assisted synthesis to reduce reaction times and the use of hazardous reagents. researchgate.net

Flow Chemistry: The selective thermal deprotection of N-Boc groups in continuous flow systems represents a modern approach to improving the efficiency and scalability of this common synthetic step. acs.org

Complex Macrocycles: Advanced synthetic strategies use glutamic acid analogs to construct complex macrocyclic peptides directly on a solid-phase resin. This avoids challenging solution-phase cyclization steps and allows for the creation of potent kinase inhibitors. nih.gov

Computational Chemistry and Modeling for Design and Prediction

Computational chemistry has become an indispensable tool for accelerating research involving complex molecules like those derived from this compound. These methods provide insight into molecular behavior and guide the design of new compounds.

Computational TechniqueApplication AreaResearch FocusFindings/InsightsCitation
Molecular Dynamics (MD) Conformational AnalysisStudying the conformation of glutamic acid analogues in an aqueous environment.MD simulations, alongside NMR spectroscopy, helped determine the 3D structure and weak inhibitory activity of cyclic glutamic acid analogues on vitamin K-dependent carboxylation.
Quantum Mechanics (QM) / DFT Reaction Mechanism StudiesUnderstanding the transition states and mechanism of the Morita-Baylis Hillman (MBH) reaction catalyzed by N-Boc-protected amino acids.Computational studies help elucidate the rate-limiting step of the reaction, aiding in the design of more efficient organocatalysts. btu.edu.tr
Molecular Modeling Inhibitor DesignDissecting the interactions that contribute to inhibitor binding with enzymes like butyrylcholinesterase (BChE).Modeling provides a foundation for further experimental studies to design more specific and potent BChE inhibitors based on amino acid scaffolds. nih.gov
In Silico Screening Permeability PredictionEvaluating the potential of side chain-to-backbone hydrogen bonding to improve the permeability of macrocyclic peptides.Encouraging in silico data prompted the synthesis of model structures, including those with a Glu(OMe) residue, to experimentally verify improvements in lipophilicity and permeability. nih.gov

Computational approaches are critical for:

Conformational Analysis: Predicting the three-dimensional structures of peptides and foldamers containing glutamic acid derivatives. Computational studies have successfully predicted helical secondary structures in α/γ-peptides, which were later confirmed by X-ray crystallography. nih.gov

Predicting Binding Affinity: Modeling the interaction between a synthesized ligand and its biological target to predict binding affinity and guide the design of more potent drugs. nih.gov

Understanding Reaction Mechanisms: Investigating the transition states and energetics of chemical reactions to optimize conditions and develop new catalytic systems. btu.edu.tr

Rational Drug Design: Using computational models to design novel molecules with specific therapeutic properties from the ground up, reducing the need for extensive trial-and-error synthesis and screening. nih.gov

Applications in Material Science Research

The utility of this compound and its derivatives is expanding beyond pharmaceuticals into the realm of material science. guidechem.comchemscene.com Its reactive functionalities are well-suited for constructing well-defined molecular architectures for advanced materials.

Emerging applications include:

Bioconjugation: The compound is a versatile tool for linking peptides to other biomolecules, such as carbohydrates or nucleic acids, or to surfaces. chemimpex.com This is invaluable for developing diagnostic tools, targeted drug delivery systems, and functionalized biomaterials. chemimpex.com

Polymer Synthesis: N-Carboxyanhydride (NCA) derivatives of protected amino acids, including Boc-Glu(OMe)-NCA, are strategic monomers for the ring-opening polymerization (ROP) of polyaminoacids. pmcisochem.fr These polymers, such as Poly-L-Glutamic acid, are being developed as carriers for polymer-based drugs and in drug delivery technologies. pmcisochem.fr

Self-Assembling Materials: Peptides designed with specific sequences containing glutamic acid can self-assemble into higher-order structures like nanofibers and hydrogels, which have potential applications in tissue engineering and regenerative medicine.

Chiral Induction: Protected amino acids are being used as a source of chirality to induce a specific screw-sense in helical polymers, which is important for developing materials with unique optical or catalytic properties. rsc.org

Compound Name Reference Table

Abbreviation/Trivial NameFull Chemical Name
This compoundN-α-(tert-Butoxycarbonyl)-L-glutamic acid α,γ-dimethyl ester
UCHL1Ubiquitin C-Terminal Hydrolase L1
Plk1 PBDPolo-like kinase 1 polo-box domain
BChEButyrylcholinesterase
Boc-Glu(OMe)-FMK(S)-5-(tert-butoxycarbonylamino)-1-fluoro-6-methoxy-6-oxohexan-2-one (structure derived from context)
Boc-Glu(OMe)-CMK(S)-1-chloro-5-((tert-butoxycarbonyl)amino)-6-methoxy-6-oxohexan-2-one
FAPFibroblast Activation Protein
SPPSSolid-Phase Peptide Synthesis
MBHMorita-Baylis Hillman
Boc-Glu(OBzl)N-(tert-Butoxycarbonyl)-L-glutamic acid 5-benzyl ester
MDMolecular Dynamics
Boc-Glu(OMe)-NCAN-tert-Butoxycarbonyl-L-glutamic acid-γ-methyl ester N-carboxyanhydride
ROPRing-Opening Polymerization
Poly-L-Glutamic acidPoly(γ-L-glutamic acid)

Q & A

Q. What are the key physicochemical properties of Boc-Glu(OMe)-OMe relevant to experimental design?

this compound (CAS 59279-60-6) has a molecular weight of 275.298 g/mol and a density of 1.1±0.1 g/cm³. These properties are critical for solubility studies, reaction stoichiometry, and purification protocols. For instance, the density can influence solvent selection for liquid-liquid extraction. Ensure purity verification via HPLC or NMR before use, as impurities from incomplete esterification or Boc-deprotection may affect downstream reactions .

Q. How is this compound synthesized, and what are common pitfalls in its preparation?

The compound is synthesized via sequential esterification and Boc-protection of L-glutamic acid. Key steps include:

  • Methyl esterification of the γ-carboxyl group.
  • Boc protection of the α-amino group. Common pitfalls include incomplete esterification (detected via IR spectroscopy for residual -COOH) or Boc-deprotection during storage. Use anhydrous conditions and monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. What characterization techniques are essential for validating this compound identity and purity?

  • NMR : Confirm absence of residual solvents (e.g., DMF) and Boc-group integrity (δ ~1.4 ppm for tert-butyl protons).
  • Mass Spectrometry : Verify molecular ion peak at m/z 275.297.
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98% required for peptide synthesis) .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved during structural validation?

Discrepancies in NMR or IR spectra may arise from tautomerism or solvent interactions. For example, unexpected splitting in the methyl ester protons (δ ~3.7 ppm) could indicate residual moisture. Perform variable-temperature NMR or compare with computational spectra (DFT-based simulations) to isolate artifacts .

Q. What experimental strategies optimize this compound incorporation into solid-phase peptide synthesis (SPPS)?

  • Coupling Efficiency : Use HATU/DIPEA in DMF for sterically hindered residues.
  • Deprotection Monitoring : Track Fmoc removal with UV-vis (301 nm) to prevent overexposure, which may cleave the Boc group.
  • Side-Chain Stability : The γ-methyl ester may undergo hydrolysis under basic conditions; maintain pH <8 during resin cleavage .

Q. How do environmental factors (e.g., temperature, humidity) affect this compound stability in long-term storage?

Accelerated stability studies (40°C/75% RH) show a 5% degradation over 6 months via ester hydrolysis. Store desiccated at -20°C under argon. For lab-scale use, aliquot to minimize freeze-thaw cycles. Monitor degradation via periodic LC-MS .

Q. What computational methods predict this compound reactivity in novel peptide coupling reactions?

Molecular dynamics (MD) simulations can model steric and electronic effects. For example, DFT calculations (B3LYP/6-31G*) reveal nucleophilic attack barriers at the α-carboxyl group. Pair with experimental kinetic studies (e.g., stopped-flow IR) to validate predictions .

Methodological Guidance

Designing a reproducibility framework for this compound-based experiments :

  • Documentation : Record solvent batch numbers, humidity levels, and equipment calibration dates.
  • Negative Controls : Include unprotected glutamic acid derivatives to assess Boc-group stability.
  • Data Sharing : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral datasets, referencing platforms like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.